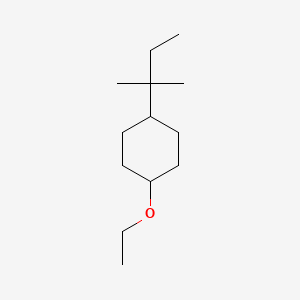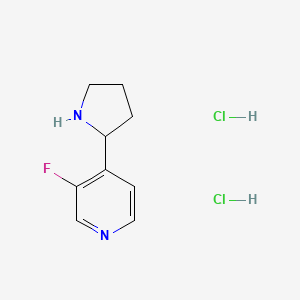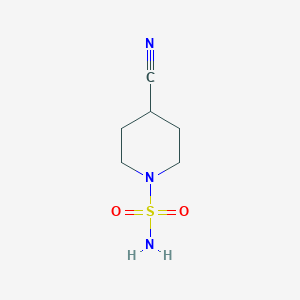
4-Cyanopiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanopiperidine: (CAS number: 4395-98-6) is a chemical compound with the IUPAC name piperidine-4-carbonitrile. It is a secondary amine and belongs to the class of organonitrogen compounds. The molecular formula is C₆H₁₀N₂ .
This compound serves as an intermediate in the synthesis of various pharmaceutical substances, including antidepressants and anti-inflammatory drugs. Its versatility makes it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes::
- Another approach is the reaction of piperidine with acrylonitrile, followed by hydrolysis of the resulting nitrile .
4-Cyanopiperidine: can be synthesized through various routes. One common method involves the reaction of piperidine with cyanogen bromide or cyanogen chloride.
- Industrial production typically involves large-scale synthesis using the methods mentioned above.
- Precise reaction conditions and catalysts may vary depending on the specific process used.
Chemical Reactions Analysis
Reactivity::
4-Cyanopiperidine: can undergo several types of reactions, including:
Hydrogenation: Using a hydrogen source (e.g., H₂ gas) and a suitable catalyst (e.g., palladium on carbon) for nitrile reduction.
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) for nitrile hydrolysis.
Alkylation: Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., NaOH).
Scientific Research Applications
Medicinal Chemistry: serves as a building block for designing novel drugs. It contributes to the synthesis of pharmaceuticals with diverse therapeutic properties.
Biological Studies: Researchers use it to explore biological pathways and evaluate potential drug candidates.
Industry: Its applications extend to the production of fine chemicals and intermediates.
Mechanism of Action
- The exact mechanism of action for 4-Cyanopiperidine depends on the specific compound derived from it.
- It may interact with molecular targets (e.g., receptors, enzymes) relevant to its intended therapeutic effect.
Comparison with Similar Compounds
- Its uniqueness lies in its role as a versatile intermediate in drug synthesis.
4-Cyanopiperidine: shares similarities with other piperidine derivatives, such as N-Boc-piperidine-4-carbonitrile (CAS number: 91419-52-2) .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
4-cyanopiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c7-5-6-1-3-9(4-2-6)12(8,10)11/h6H,1-4H2,(H2,8,10,11) |
InChI Key |
BWTKCSGZRSCFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





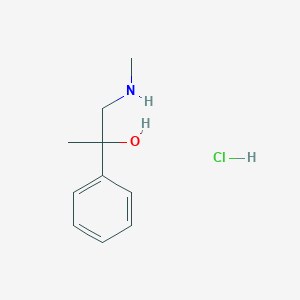
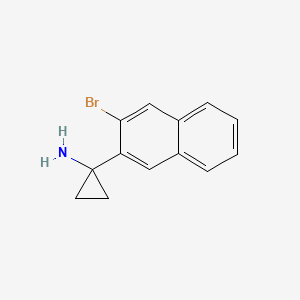
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
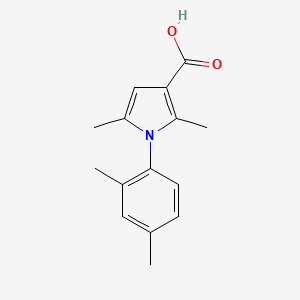
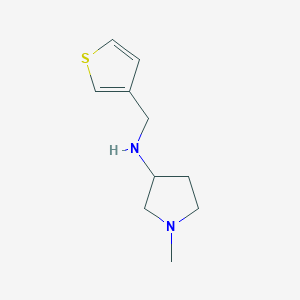


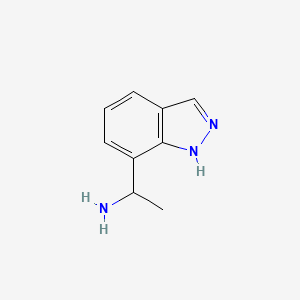
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
